molecular formula C17H14N2O2 B10773391 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one

4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one

Cat. No.: B10773391
M. Wt: 278.30 g/mol
InChI Key: MHPMAOLCNNEBOA-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is a synthetic organic compound characterized by a pyrimidine ring substituted with hydroxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and benzylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-hydroxy-3-methylbenzaldehyde with benzylamine under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidine ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to a dihydropyrimidine using hydrogenation.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one.

    Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)-6-phenyl-1,2-dihydropyrimidin-2-one.

    Substitution: Formation of 4-(4-hydroxy-3-methylphenyl)-6-(4-nitrophenyl)pyrimidin-2(1H)-one.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one
  • 4-(4-methoxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one
  • 4-(4-hydroxy-3-methylphenyl)-6-(4-methylphenyl)pyrimidin-2(1H)-one

Uniqueness

4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties that are beneficial for certain applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-6-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C17H14N2O2/c1-11-9-13(7-8-16(11)20)15-10-14(18-17(21)19-15)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,19,21)

InChI Key

MHPMAOLCNNEBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

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